3-Methylsalicylaldehyde

Description

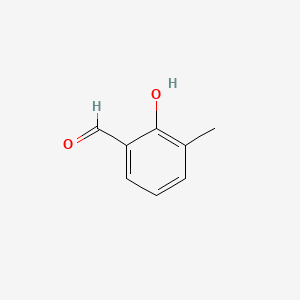

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPQNXSAJZOTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335060 | |

| Record name | 2-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-42-0 | |

| Record name | 3-Methylsalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylsalicylaldehyde chemical properties

An In-depth Technical Guide to 3-Methylsalicylaldehyde

Introduction

This compound, also known as 2-hydroxy-3-methylbenzaldehyde, is an organic compound belonging to the class of benzaldehydes and phenols.[1][2] Its structure consists of a salicylaldehyde molecule with a methyl group substituting the hydrogen ortho to the hydroxy group.[1][2] This substitution significantly influences its chemical properties and reactivity, making it a valuable intermediate in various fields of organic synthesis.[3] It serves as a precursor in the production of pharmaceuticals, agrochemicals, dyes, catalysts, and coatings.[3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to light yellow or orange liquid or solid.[3][5] It is characterized by the chemical formula C₈H₈O₂.[3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-methylbenzaldehyde | [1] |

| Synonyms | 3-Methylsalicylic aldehyde, 2,3-Cresotaldehyde | [1][6] |

| CAS Number | 824-42-0 | [1] |

| Molecular Formula | C₈H₈O₂ | [1][3] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Colorless to slightly yellow solid; Clear pale yellow to orange liquid | [3][6] |

| Melting Point | 17 °C | [2][3] |

| Boiling Point | 204 °C at 730 mmHg; 209 °C; 55-57 °C at 1 Torr | [2][3] |

| Density | 1.123 g/mL at 25 °C | [3][6] |

| Flash Point | 87 °C / 190 °F | [6][7] |

| Refractive Index (n20/D) | 1.564 | [3][6][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, chloroform, and methanol. | [3][4][6] |

| pKa | 8.52 (Predicted) | [3][6] |

| Vapor Pressure | 0.152 mmHg at 25°C | [3] |

Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis.[3] Its reactivity is primarily dictated by the aldehyde and hydroxyl functional groups on the aromatic ring. It can participate in reactions typical of phenols, such as etherification and esterification, and reactions characteristic of aldehydes, including Schiff base formation and oxidation/reduction.

Several methods are established for the synthesis of this compound:

-

Direct Formylation of o-Cresol : Classic methods like the Reimer-Tiemann, Gattermann, and Duff reactions can be used to introduce a formyl group directly onto the o-cresol nucleus.[8]

-

Reaction of Phenol and Formaldehyde : It can be prepared through the reaction of phenol and formaldehyde under specific catalytic conditions.[3]

-

Ortho-Lithiation of Protected Phenols : A high-yield method involves the use of methoxymethyl-protected phenols, which undergo ortho-lithiation followed by formylation.[8]

-

Oxidation of 2-Hydroxy-3-methylbenzyl alcohol : This method provides high yields but requires the precursor alcohol, which is not commercially common.[8]

The diagram below illustrates the logical relationship between precursors, this compound, and its downstream applications.

Experimental Protocols

Synthesis via Reimer-Tiemann Reaction (Generalized Protocol)

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. While a specific protocol for this compound from o-cresol isn't detailed in the provided results, a general procedure adapted from salicylaldehyde synthesis is outlined below.[8][9][10]

Objective: To synthesize this compound from o-cresol.

Materials:

-

o-Cresol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Alkali Solution: Dissolve sodium hydroxide in water in a suitable reaction vessel equipped with a stirrer and reflux condenser.

-

Addition of Phenol: Add o-cresol to the alkali solution and heat the mixture to approximately 60-65°C with continuous stirring.[10]

-

Addition of Chloroform: Slowly add chloroform to the reaction mixture dropwise. An exothermic reaction will occur, and the temperature should be maintained.[10]

-

Reflux: After the addition of chloroform is complete, continue heating the mixture under reflux for a specified period (e.g., one hour) to ensure the reaction goes to completion.[10]

-

Removal of Excess Chloroform: Distill off any excess chloroform from the reaction mixture.

-

Acidification: Cool the remaining solution and carefully acidify it with hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

-

Washing and Drying: Wash the organic layer with water and then dry it over an anhydrous drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure or chromatography.

The following diagram outlines a typical workflow for this synthesis and purification process.

Spectral Information

Detailed spectral data is crucial for structure elucidation and purity assessment. While raw spectral data is not available in the search results, typical spectral characteristics can be inferred from the structure.

-

¹H NMR: The proton NMR spectrum would show characteristic peaks for the aldehyde proton (around 9-10 ppm), the hydroxyl proton (variable, broad singlet), aromatic protons (in the aromatic region, ~6.8-7.5 ppm), and the methyl group protons (singlet, ~2.2-2.5 ppm).[11]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde (~190-200 ppm), carbons of the aromatic ring (including the carbon attached to the hydroxyl group at high field), and the methyl carbon (~15-20 ppm).[12]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹).[13] A broad band corresponding to the O-H stretch of the phenol group will be visible (around 3200-3600 cm⁻¹), along with C-H stretches for the aromatic ring and the aldehyde.[13]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (136.15 g/mol ).[1]

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

GHS Hazard Information: [1][2]

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements:

Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling the compound. Store in a cool, dark, dry place, sealed and preferably under an inert atmosphere as it may be air sensitive.[3][6]

References

- 1. This compound | C8H8O2 | CID 522777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. 3-methyl salicylaldehyde, 824-42-0 [thegoodscentscompany.com]

- 5. This compound | 824-42-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-HYDROXY-3-METHYLBENZALDEHYDE | 824-42-0 [chemicalbook.com]

- 7. This compound | CAS#:824-42-0 | Chemsrc [chemsrc.com]

- 8. tandfonline.com [tandfonline.com]

- 9. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 5-Methylsalicylaldehyde | 613-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 3-Methylsalicylaldehyde (CAS 824-42-0)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Methylsalicylaldehyde (CAS 824-42-0), also known as 2-Hydroxy-3-methylbenzaldehyde.[1][2] It details the compound's physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this guide explores its applications in organic synthesis, particularly in the formation of Schiff bases, and delves into its emerging role in drug discovery, highlighting its biological activities and interactions with cellular signaling pathways. Safety and handling information is also provided. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams.

Physicochemical and Safety Data

This compound is an organic compound characterized as a colorless to light yellow liquid or solid, depending on the ambient temperature.[3] It is a member of the benzaldehyde and phenol classes.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 824-42-0 | [4] |

| Molecular Formula | C₈H₈O₂ | [1][2][5] |

| Molecular Weight | 136.15 g/mol | [2][4][5] |

| Appearance | Light orange to Yellow to Green clear liquid / Solid <17°C | [3] |

| Melting Point | 17 °C | [3][6][7] |

| Boiling Point | 204 °C at 730 mmHg; 209 °C | [3][6][7] |

| Density | 1.123 g/mL at 25 °C | |

| Flash Point | 87 °C (190 °F) | [5][6][7] |

| Refractive Index (n20/D) | 1.564 | [5] |

| Vapor Pressure | 0.152 mmHg at 25 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water. | |

| pKa | 8.52 ± 0.10 (Predicted) |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[1][6] It is combustible and air-sensitive, requiring storage in a cool, dark place under an inert atmosphere.[6]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [1][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][5] |

| Risk Codes | 36/37/38: Irritating to eyes, respiratory system and skin. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5][6] |

| Storage | Room Temperature. Recommended in a cool and dark place (<15°C). Store under inert gas. | [6] |

Synthesis Protocols and Mechanisms

The formylation of o-cresol is the primary route to synthesizing this compound. Established methods include the Reimer-Tiemann reaction, the Duff reaction, and ortho-lithiation of protected phenols.[8] These methods introduce a formyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group.[8][9][10]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH).[10][11][12] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[10][13]

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).

-

Reagent Addition: Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic and may require external cooling to control the temperature.[12]

-

Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3). This step hydrolyzes the intermediate and neutralizes excess base.

-

Isolation: Perform steam distillation to separate the product, this compound, from non-volatile byproducts and unreacted phenol.[14]

-

Purification: Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Duff Reaction

The Duff reaction is another method for ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or glycerol/boric acid.[9][15][16] It is known for its operational simplicity, though yields can be variable.[9][15]

This protocol is adapted from general procedures for the Duff reaction.[14]

-

Reagent Preparation: In a flask, heat a mixture of glycerol and boric acid to approximately 160°C to form the glyceroboric acid catalyst.

-

Reactant Mixture: In a separate container, thoroughly mix o-cresol (1 equivalent) and hexamethylenetetramine (HMTA, 1.5 equivalents).

-

Reaction: Add the o-cresol/HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the reaction temperature between 150-160°C for 15-30 minutes.

-

Hydrolysis: Cool the reaction mixture to about 100°C. Slowly add a dilute solution of sulfuric acid to hydrolyze the Schiff base intermediate.

-

Isolation and Purification: Perform steam distillation on the acidified mixture to isolate the this compound.[17] The collected distillate can be further purified as described in the Reimer-Tiemann protocol.

Applications in Synthesis and Drug Development

This compound is a versatile intermediate in organic synthesis and has garnered interest in medicinal chemistry due to the diverse biological activities of its derivatives.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (imines). These are typically formed through the condensation reaction with primary amines.[18] Schiff bases derived from salicylaldehydes are important ligands in coordination chemistry and have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[18][19]

-

Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Reflux the mixture for 2-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Signaling Pathways

Salicylaldehyde derivatives have demonstrated a range of biological activities, making them attractive scaffolds for drug development.

-

Anticancer Activity: Salicylaldehyde benzoylhydrazones have been evaluated for their anticancer and antiproliferative properties. These molecules can selectively disrupt key proteins or pathways essential for tumor progression.

-

Antimicrobial Activity: Substituted salicylaldehydes and their Schiff base complexes exhibit antimicrobial properties, though the exact mechanism is not fully understood.[20] It is hypothesized that they may form Schiff bases with amino groups on microbial cell surfaces.[20]

-

Anti-inflammatory and Anti-allergic Activity: Salicylaldehyde has been shown to suppress the IgE-mediated activation of mast cells, which are key players in allergic diseases.[21] It inhibits degranulation and cytokine production by reducing the surface expression of the high-affinity IgE receptor (FcεRI) and suppressing downstream signaling events.[21][22] This suggests a potential therapeutic role in ameliorating anaphylaxis.[21][22]

Mast cell activation via the FcεRI receptor is a critical step in the allergic cascade. Salicylaldehyde has been shown to interfere with this pathway.[22]

Role in Metabolic Pathways

In certain bacteria, salicylaldehyde dehydrogenase is an enzyme in the naphthalene degradation pathway.[23] This enzyme catalyzes the oxidation of salicylaldehyde to salicylate, which serves as a crucial step connecting the upper and lower catabolic pathways of naphthalene degradation.[23]

References

- 1. fishersci.de [fishersci.de]

- 2. This compound | C8H8O2 | CID 522777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:824-42-0 | Chemsrc [chemsrc.com]

- 6. This compound | 824-42-0 | TCI AMERICA [tcichemicals.com]

- 7. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 8. tandfonline.com [tandfonline.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 12. byjus.com [byjus.com]

- 13. grokipedia.com [grokipedia.com]

- 14. benchchem.com [benchchem.com]

- 15. grokipedia.com [grokipedia.com]

- 16. synarchive.com [synarchive.com]

- 17. scholarworks.uni.edu [scholarworks.uni.edu]

- 18. researchgate.net [researchgate.net]

- 19. primescholars.com [primescholars.com]

- 20. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evolutionary, computational, and biochemical studies of the salicylaldehyde dehydrogenases in the naphthalene degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methylsalicylaldehyde

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a valuable intermediate in various chemical syntheses.

Molecular Structure and Properties

This compound, also known as 2-hydroxy-3-methylbenzaldehyde, is an organic compound belonging to the class of benzaldehydes.[1] Its structure consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃). The IUPAC name for this compound is 2-hydroxy-3-methylbenzaldehyde.[1]

Molecular Formula: C₈H₈O₂[1][2][3][4][5]

Molecular Weight: 136.15 g/mol [1][2][4][5]

The molecule's structure is characterized by the ortho position of the hydroxyl group and the meta position of the methyl group relative to the aldehyde. This arrangement influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Clear light yellow to light orange liquid | [3] |

| Melting Point | 17 °C | [2][3] |

| Boiling Point | 204 °C at 730 mmHg | [2] |

| 55-57 °C at 1 Torr | [3] | |

| Density | 1.123 g/mL at 25 °C | [2][3] |

| Flash Point | 190 °F (87.8 °C) | [2][3] |

| Refractive Index | n20/D 1.564 | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water | [2] |

Computed Molecular Descriptors

The following table outlines the computed molecular descriptors for this compound, which are useful in computational chemistry and drug design.

| Descriptor | Value | Reference |

| XLogP3 | 2.2 | [3][5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 136.052429494 Da | [1][3] |

| Monoisotopic Mass | 136.052429494 Da | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1][3] |

| Heavy Atom Count | 10 | [3] |

| Complexity | 122 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Proton NMR data is available for this compound, which helps in identifying the different types of protons and their chemical environments.[6]

-

¹³C NMR: Carbon-13 NMR data provides information about the carbon skeleton of the molecule.[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected to include:

-

A broad peak for the O-H stretch of the phenolic hydroxyl group.

-

A strong peak for the C=O stretch of the aldehyde group, typically around 1607 cm⁻¹.[8]

-

Peaks corresponding to the C-H stretches of the aromatic ring and the methyl group.[8]

Experimental Protocols: Synthesis of Salicylaldehydes

Substituted salicylaldehydes like this compound are important intermediates in organic synthesis.[9] Several methods are available for their preparation, with the Reimer-Tiemann and Duff reactions being two common approaches.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[10] This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.

General Protocol:

-

A mixture of the phenol (e.g., o-cresol for the synthesis of this compound), sodium hydroxide, and water is heated.

-

Chloroform is added portion-wise to the heated mixture with stirring.

-

The reaction mixture is refluxed for a specified period to ensure complete reaction.

-

After cooling, the mixture is acidified to neutralize the excess base and protonate the phenoxide.

-

The product, salicylaldehyde, is then isolated and purified, often by steam distillation or extraction.[10][11]

A modified, non-aqueous Reimer-Tiemann reaction has also been developed to improve the synthesis of 3-substituted salicylaldehydes.[12] This process involves reacting an ortho-substituted phenol with an alkali metal hydroxide and chloroform in a hydrocarbon diluent at elevated temperatures.[12]

Duff Reaction

The Duff reaction is another method for the formylation of phenols, particularly useful for introducing a formyl group at the ortho position.

General Protocol:

-

A mixture of glycerol and boric acid is heated to form glyceroboric acid.

-

The phenol (e.g., o-cresol) and hexamethylenetetramine (HMTA) are mixed separately.

-

The phenol-HMTA mixture is added to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-160°C.

-

After a short reaction time, the mixture is cooled and hydrolyzed with a dilute acid solution.

-

The resulting salicylaldehyde is isolated via steam distillation.[11]

Visualizations

Synthesis of this compound via Reimer-Tiemann Reaction

The following diagram illustrates the key steps in the synthesis of this compound from o-cresol using the Reimer-Tiemann reaction.

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

References

- 1. This compound | C8H8O2 | CID 522777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-methyl salicylaldehyde, 824-42-0 [thegoodscentscompany.com]

- 6. 3-Methoxysalicylaldehyde(148-53-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]

Synthesis of 3-Methylsalicylaldehyde from o-Cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-methylsalicylaldehyde from o-cresol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This document details the most common and effective methods for its synthesis, including the Reimer-Tiemann reaction, the Duff reaction, and formylation using paraformaldehyde. For each method, a detailed experimental protocol is provided, along with a summary of reported yields. Furthermore, reaction mechanisms are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical transformations. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2-hydroxy-3-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1] It is a derivative of salicylaldehyde with a methyl group at the C3 position of the benzene ring.[1] This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, containing both a hydroxyl and an aldehyde group in ortho positions, allows for a wide range of chemical transformations, making it a versatile precursor in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.[2] The synthesis of this compound from the readily available starting material, o-cresol, is a topic of significant interest in organic synthesis. This guide explores the principal methods to achieve this transformation.

Synthetic Methodologies

Several methods have been established for the formylation of phenols to produce hydroxyaldehydes. The synthesis of this compound from o-cresol primarily involves the introduction of a formyl group (-CHO) onto the aromatic ring, ortho to the hydroxyl group. The main challenge lies in achieving high regioselectivity for the desired ortho-isomer over the para-isomer. The most prominent methods for this synthesis are the Reimer-Tiemann reaction, the Duff reaction, and formylation with paraformaldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] The reaction typically involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup.[4][5] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base.[3][4] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[3] While the Reimer-Tiemann reaction is a well-established method, it can sometimes suffer from low yields and the formation of byproducts.[6]

Caption: Reimer-Tiemann reaction mechanism for this compound synthesis.

A representative experimental protocol for the Reimer-Tiemann reaction of o-cresol is as follows:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

-

Heat the mixture to 60-70°C with constant stirring.

-

Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained.

-

After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid or hydrochloric acid until the solution is acidic to litmus paper.

-

Subject the mixture to steam distillation to remove unreacted o-cresol and other volatile byproducts.

-

The desired this compound remains in the distillation residue. Extract the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[7][8] This reaction is known for its simplicity and generally good regioselectivity for the ortho position.[9] The reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile. The phenol attacks the iminium ion, and subsequent hydrolysis of the resulting intermediate yields the salicylaldehyde.[8] Yields for the Duff reaction can vary depending on the substrate and reaction conditions.[7]

Caption: Duff reaction mechanism for this compound synthesis.

A typical experimental procedure for the Duff reaction with o-cresol is as follows:

-

In a round-bottom flask equipped with a reflux condenser, place o-cresol (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).

-

Add a sufficient amount of glacial acetic acid or a mixture of glycerol and boric acid to dissolve the reactants.

-

Heat the reaction mixture to 140-160°C and maintain this temperature for 4-6 hours.

-

Cool the mixture to about 100°C and add a mixture of water and concentrated sulfuric acid.

-

Heat the resulting solution under reflux for another 30-60 minutes to hydrolyze the intermediate.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or toluene.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization.

Formylation with Paraformaldehyde

A more direct and often higher-yielding method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of a Lewis acid or a base. A particularly effective system utilizes magnesium chloride (MgCl₂) and a tertiary amine like triethylamine (Et₃N).[10] This method is known for its high regioselectivity, exclusively providing the ortho-formylated product in many cases.[10] The reaction is believed to proceed through the formation of a magnesium phenoxide, which then coordinates with formaldehyde, facilitating the ortho-selective electrophilic attack.

The following is a representative experimental protocol for the formylation of o-cresol with paraformaldehyde:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

-

Add a dry aprotic solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile.

-

To this suspension, add triethylamine (2 equivalents) dropwise with stirring.

-

Add a solution of o-cresol (1 equivalent) in the same dry solvent to the mixture.

-

Heat the reaction mixture to reflux (typically 65-85°C depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a cold aqueous solution of 1 M hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The yields of this compound can vary significantly depending on the chosen synthetic method and the specific reaction conditions employed. The following table summarizes typical yields reported in the literature for the synthesis from o-cresol.

| Synthetic Method | Key Reagents | Typical Yield (%) | Reference |

| Reimer-Tiemann Reaction | o-Cresol, Chloroform, NaOH | 20-40 | [11] |

| Duff Reaction | o-Cresol, Hexamethylenetetramine, Acetic Acid | 30-50 | [7][8] |

| Formylation with Paraformaldehyde | o-Cresol, Paraformaldehyde, MgCl₂, Et₃N | 60-80 | [10] |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of this compound from o-cresol can be achieved through several established formylation methods. The Reimer-Tiemann reaction is a classical approach but often results in modest yields. The Duff reaction offers a simpler procedure with potentially better yields and good ortho-selectivity. For high-yield and highly regioselective synthesis, the formylation of o-cresol using paraformaldehyde in the presence of magnesium chloride and triethylamine appears to be the most effective method. The choice of a particular synthetic route will depend on factors such as desired yield, available reagents, scalability, and environmental considerations. The detailed protocols and mechanistic insights provided in this guide aim to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. This compound | C8H8O2 | CID 522777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. m.youtube.com [m.youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Methylsalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde), a key aromatic aldehyde with applications in chemical synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 | Singlet | - | Phenolic OH |

| ~9.8 | Singlet | - | Aldehydic CHO |

| ~7.4 | Doublet of doublets | ~7.6, ~1.6 | H-6 |

| ~7.3 | Doublet of doublets | ~7.5, ~1.6 | H-4 |

| ~6.9 | Triplet | ~7.6 | H-5 |

| ~2.3 | Singlet | - | Methyl CH₃ |

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~196 | Aldehydic C=O |

| ~161 | C-OH (C-2) |

| ~139 | C-4 |

| ~136 | C-6 |

| ~129 | C-5 |

| ~125 | C-CH₃ (C-3) |

| ~120 | C-1 |

| ~15 | Methyl CH₃ |

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3000 | Broad, Strong | O-H stretching (intramolecular hydrogen bonding) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2920 | Medium | Aliphatic C-H stretching (methyl group) |

| ~2850, ~2750 | Medium, Weak | Aldehydic C-H stretching (Fermi resonance) |

| ~1660 | Strong | C=O stretching (conjugated aldehyde) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1280 | Strong | C-O stretching (phenolic) |

| ~1200 | Medium | In-plane O-H bending |

| ~850-750 | Strong | Out-of-plane C-H bending (aromatic) |

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Electronic Transition |

| ~255 | ~10,000 | Ethanol | π → π |

| ~325 | ~3,500 | Ethanol | n → π |

Data is estimated based on the UV-Vis spectra of salicylaldehyde and other substituted benzaldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (high purity)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Cap the vial and gently swirl to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.

Materials:

-

This compound (high purity)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

-

Mortar and pestle (for pellet method)

-

Pellet press (for pellet method)

-

Solvent for cleaning (e.g., acetone or isopropanol)

Instrumentation:

-

FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or a sample holder for KBr pellets.

Procedure (ATR Method):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum with an empty sample holder.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum under the same conditions as the background.

-

-

Data Processing:

-

Process the data as described for the ATR method.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λmax).

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Instrumentation:

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0. A typical final concentration will be in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Processing:

-

The instrument software will plot absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Chemistry and Therapeutic Potential of Substituted Salicylaldehydes: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of substituted salicylaldehydes. These versatile aromatic compounds have a rich history in organic chemistry and are increasingly recognized for their potential in drug discovery and development, exhibiting a range of activities from antimicrobial to anticancer. This document details key synthetic methodologies, presents quantitative biological data, and explores the molecular pathways influenced by these compounds.

A Historical Perspective: The Dawn of Salicylaldehyde Synthesis

The journey into the world of substituted salicylaldehydes began in the late 19th century with the discovery of methods to introduce a formyl group (-CHO) onto a phenolic ring. Two seminal reactions laid the groundwork for the synthesis of these valuable compounds: the Reimer-Tiemann reaction and the Duff reaction.

In 1876, German chemists Karl Reimer and Ferdinand Tiemann discovered that reacting phenol with chloroform in the presence of a strong base resulted in the formation of an aldehyde, primarily the ortho-isomer, salicylaldehyde.[1][2][3][4][5] This electrophilic aromatic substitution reaction, now known as the Reimer-Tiemann reaction , was a significant breakthrough in aromatic chemistry.[3][4][5] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl2) from chloroform and a base, which then acts as the electrophile.[2]

Decades later, in 1941, James Cooper Duff developed a method for the ortho-formylation of phenols using hexamine (hexamethylenetetramine) in an acidic medium, a process now termed the Duff reaction .[2][6] This reaction is particularly effective for phenols with strongly electron-donating groups and offers an alternative to the Reimer-Tiemann reaction, often with milder conditions, though yields can be variable (20-80%).[6]

Over the years, numerous other formylation methods have been developed, including the Casnati-Skattebøl reaction , which utilizes paraformaldehyde and a magnesium salt, offering high ortho-selectivity and good yields.[7][8][9][10][11][12][13] These foundational synthetic strategies have been refined and expanded upon, enabling the synthesis of a vast library of substituted salicylaldehydes for further investigation.

Key Synthetic Methodologies: Experimental Protocols

The ability to synthesize a diverse range of substituted salicylaldehydes is crucial for exploring their structure-activity relationships. The following sections provide detailed experimental protocols for the three major synthetic routes.

The Reimer-Tiemann Reaction

This reaction is a classic method for the ortho-formylation of phenols. The general procedure involves the reaction of a phenol with chloroform in the presence of a strong base.

General Experimental Protocol:

-

Reaction Setup: A solution of the phenol and a strong base (e.g., sodium hydroxide) in water is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[5][14]

-

Addition of Chloroform: Chloroform is added dropwise to the stirred solution while maintaining the reaction temperature, typically between 60-70°C.[3][14] The reaction is often exothermic and may require cooling to control the temperature.[2]

-

Reaction Monitoring: The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid or sulfuric acid).[14]

-

Isolation and Purification: The product, salicylaldehyde, is typically isolated by steam distillation.[14] The distillate is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. Further purification can be achieved by distillation or chromatography.[14]

The Duff Reaction

The Duff reaction provides an alternative route to salicylaldehydes, particularly for electron-rich phenols. It utilizes hexamine as the formylating agent in an acidic medium.

General Experimental Protocol:

-

Reaction Setup: The phenol is mixed with hexamine in a suitable solvent, such as glycerol or trifluoroacetic acid, in a round-bottom flask.[6][15] An acidic catalyst, like boric acid or trifluoroacetic acid, is also added.[6]

-

Heating: The reaction mixture is heated to a specific temperature, typically between 140-160°C, for a few hours.[15]

-

Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding an aqueous acid solution (e.g., sulfuric acid) and heating.[15]

-

Isolation and Purification: The salicylaldehyde product is then isolated by steam distillation from the acidified mixture.[15] The distillate can be extracted with an organic solvent, and the product purified by distillation or recrystallization.

The Casnati-Skattebøl Reaction

This method offers high ortho-selectivity and is effective for a range of phenols, including those with electron-withdrawing groups.[7][8] It involves the use of paraformaldehyde and a magnesium salt in the presence of a base.

General Experimental Protocol:

-

Reaction Setup: A mixture of the phenol, anhydrous magnesium chloride, and paraformaldehyde is suspended in a dry solvent (e.g., tetrahydrofuran or acetonitrile) in a flask under an inert atmosphere (e.g., argon).[8][10]

-

Addition of Base: A dry tertiary amine base, such as triethylamine, is added dropwise to the stirred suspension.[8][10]

-

Heating: The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.[8][10]

-

Workup: After cooling to room temperature, the reaction is quenched by the addition of an aqueous acid (e.g., 5% HCl).[8][10]

-

Isolation and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.[8][10]

Quantitative Data on Biological Activities

Substituted salicylaldehydes have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Many substituted salicylaldehydes exhibit significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromosalicylaldehyde | Staphylococcus aureus | 16 | [8] |

| 3,5-Dichlorosalicylaldehyde | Staphylococcus aureus | 8 | [8] |

| 5-Nitrosalicylaldehyde | Staphylococcus aureus | 8 | [8] |

| 5-Bromosalicylaldehyde | Escherichia coli | 31 | [8] |

| 3,5-Dichlorosalicylaldehyde | Escherichia coli | 16 | [8] |

| 5-Nitrosalicylaldehyde | Escherichia coli | 16 | [8] |

| 5-Bromosalicylaldehyde | Candida albicans | 8 | [8] |

| 3,5-Dichlorosalicylaldehyde | Candida albicans | 4 | [8] |

| 3,5-Dibromosalicylaldehyde | Candida albicans | 4 | [8] |

| 4,6-Dimethoxysalicylaldehyde | Candida albicans | 31 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected substituted salicylaldehydes against various microorganisms.

Anticancer Activity

Several salicylaldehyde derivatives, particularly their hydrazone and Schiff base forms, have shown promising cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting biological or biochemical function.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methoxysalicylaldehyde hydrazone | HL-60 (Leukemia) | 0.8 | [16] |

| 5-Methoxysalicylaldehyde hydrazone | MCF-7 (Breast Cancer) | 1.2 | [16] |

| Salicylaldehyde benzoylhydrazone | K-562 (Leukemia) | 2.5 | [16] |

| 3,5-Dichlorosalicylaldehyde Schiff base | A549 (Lung Cancer) | 15.6 | [17] |

| 3,5-Dibromosalicylaldehyde Schiff base | MDA-MB-231 (Breast Cancer) | 18.2 | [17] |

Table 2: Anticancer activity (IC50) of selected salicylaldehyde derivatives against various cancer cell lines.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of substituted salicylaldehydes stems from their ability to modulate various biological pathways. Understanding these mechanisms is crucial for the rational design of new drug candidates.

Anticancer Mechanisms

Substituted salicylaldehydes and their derivatives have been shown to exert their anticancer effects through multiple mechanisms:

-

Inhibition of Kinase Signaling: Some salicylaldehyde derivatives have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[18] For instance, certain salicylaldehyde benzoylhydrazones are suggested to interact with and inhibit human cAbl kinase, a key player in chronic myeloid leukemia.[19][20][21][22]

-

Induction of Apoptosis: Many of these compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

-

Cell Cycle Arrest: Salicylaldehyde derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and growing.

Antimicrobial Mechanisms

The precise antimicrobial mechanism of action for salicylaldehydes is still under investigation, but several hypotheses have been proposed:

-

Proton Exchange Processes: A correlation has been observed between the broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their antimicrobial activity, suggesting that proton exchange processes may be involved in their mechanism of action.[1]

-

Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membranes: Salicylaldehydes might interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. The formation of Schiff bases with amino groups on microbial cell surfaces is one proposed mechanism for this disruption.[8][23]

Visualizing Synthesis and Biological Action

Diagrams are invaluable tools for understanding complex chemical and biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key synthetic workflow and a representative signaling pathway.

Experimental Workflow: Reimer-Tiemann Reaction

References

- 1. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. grokipedia.com [grokipedia.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Casiraghi formylation - Wikipedia [en.wikipedia.org]

- 14. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

- 16. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ddg-pharmfac.net [ddg-pharmfac.net]

- 20. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scirp.org [scirp.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methylsalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-Methylsalicylaldehyde (CAS No. 824-42-0), a key aromatic aldehyde in organic synthesis. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity within research and development environments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C8H8O2 | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Clear pale yellow to orange liquid | |

| Melting Point | 17 °C | |

| Boiling Point | 204 °C at 730 mmHg | |

| Flash Point | 87 °C (190 °F) | [2] |

| Density | 1.123 g/mL at 25 °C | |

| Solubility | Slightly soluble in chloroform and methanol. | |

| Vapor Pressure | 0.152 mmHg at 25 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and prevent accidents.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] In case of potential splashing, a face shield is recommended.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Temperature: Store at room temperature.

-

Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures:

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated waste container.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

The irritant nature of this compound necessitates rigorous testing to characterize its hazard profile. The following are detailed methodologies for key experiments based on internationally recognized OECD guidelines.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a maintenance medium at 37°C and 5% CO2.

-

Test Substance Application: A defined amount of this compound (typically 25-50 µL for liquids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Post-Exposure Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 15-60 minutes). After exposure, the tissues are thoroughly rinsed to remove the substance and then transferred to a fresh medium for a post-exposure incubation period (typically 24-42 hours).

-

Viability Assessment (MTT Assay):

-

Following the post-exposure incubation, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells in the tissue will reduce the yellow MTT to a blue formazan precipitate.

-

The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan solution is measured using a spectrophotometer.

-

-

Data Analysis: The cell viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test assesses the potential of a substance to cause eye irritation or damage. It is typically performed on a single animal initially, with further testing only if necessary.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined 24 hours before the test to ensure they are free of defects.

-

Test Substance Instillation: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris, and conjunctivae (redness and swelling).

-

Scoring: The severity of the ocular lesions is scored according to a standardized grading system.

-

Classification: The classification of the substance is based on the severity and reversibility of the observed eye lesions. A substance is classified as causing serious eye irritation (Category 2) if it produces reversible eye irritation within 21 days of observation.

Toxicological Pathways and Logical Relationships

Understanding the potential mechanisms of toxicity is crucial for risk assessment. The following diagrams illustrate a general workflow for irritation testing and a plausible signaling pathway for aldehyde-induced skin irritation.

References

An In-depth Technical Guide to the Solubility of 3-Methylsalicylaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Methylsalicylaldehyde (also known as 2-hydroxy-3-methylbenzaldehyde) in organic solvents. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside available qualitative data. This guide is designed to be a practical resource, enabling researchers to generate precise solubility data tailored to their specific needs in drug development and other scientific applications.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂. It is a derivative of salicylaldehyde and finds use as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1] Understanding its solubility in different organic solvents is crucial for process design, purification, formulation development, and predicting its behavior in various chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Appearance | Colorless or slightly yellow solid/liquid |

| Melting Point | ~17 °C |

| Boiling Point | ~204 °C at 730 mmHg |

| Water Solubility | Insoluble; Estimated at 2175 mg/L at 25 °C[2] |

Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility (Mole Fraction, x) at T (°C) |

| Alcohols | ||

| Methanol | Slightly Soluble[1] | Data not available |

| Ethanol | Soluble[1] | Data not available |

| Ethers | ||

| Diethyl Ether | Soluble[1] | Data not available |

| Chlorinated Solvents | ||

| Chloroform | Slightly Soluble[1] | Data not available |

| Water | Insoluble[1] | Data not available |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.[3]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as gravimetry or High-Performance Liquid Chromatography (HPLC).

Apparatus and Materials:

-

Thermostatically controlled water bath or shaker incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

This compound (solute)

-

Organic solvents of interest

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or drying oven for gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with the solid phase.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the suspension to settle at the constant temperature for a few hours to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method:

-

Gravimetric Analysis: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solute). The container with the dried residue is weighed, and the mass of the dissolved solute is determined.[4][5]

-

HPLC/UV-Vis Analysis: The filtered saturated solution is appropriately diluted with a suitable solvent, and the concentration is determined by comparing its response (e.g., peak area in HPLC or absorbance in UV-Vis) to a calibration curve prepared with standard solutions of known concentrations.[1][2]

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as mole fraction (x), mass fraction, or grams of solute per 100 g of solvent.

Experimental Workflow Diagram:

Caption: A flowchart illustrating the isothermal saturation method for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, the extent of this increase depends on the specific solute-solvent system.

-

Solvent Polarity: The principle of "like dissolves like" is a good general guideline. This compound has both polar (hydroxyl and aldehyde groups) and non-polar (aromatic ring and methyl group) characteristics. Its solubility will be highest in solvents with similar polarity.

-

Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

Conclusion